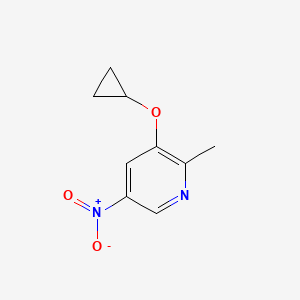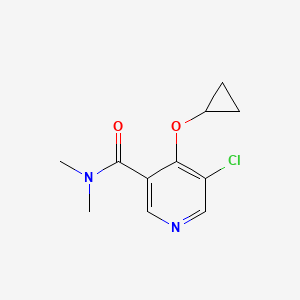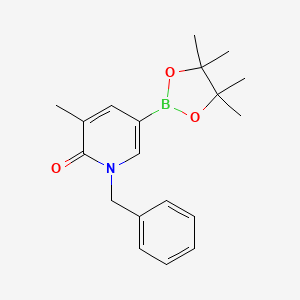
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol This compound is characterized by its tert-butoxy, cyclopropoxy, and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
The synthesis of 3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Reaction Conditions: The tert-butoxy and cyclopropoxy groups are introduced through nucleophilic substitution reactions. The nitro group is typically added via nitration using nitric acid or a nitrating agent.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products depend on the specific reactions and conditions used. .
Applications De Recherche Scientifique
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems .
Comparaison Avec Des Composés Similaires
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine can be compared with similar compounds such as:
3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine: This compound has a similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
4-Tert-butyl-3-cyclopropoxy-5-nitropyridine:
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-5-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-10-7-13-6-9(14(15)16)11(10)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
UURZMURNRKXICC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=CN=C1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



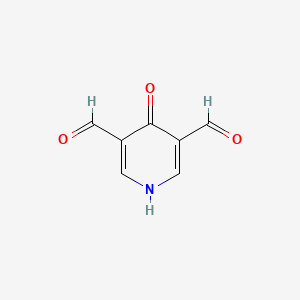

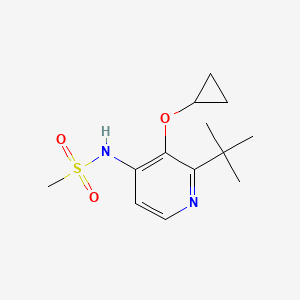
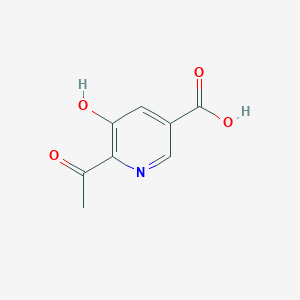


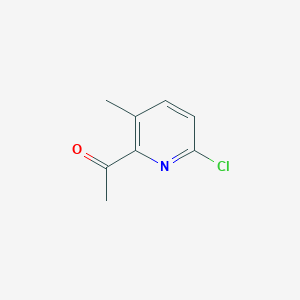
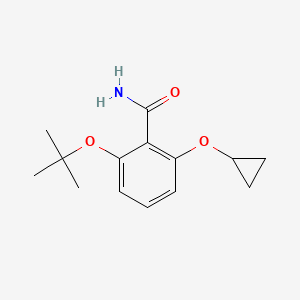
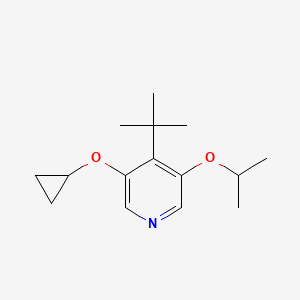
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)
